
1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is a compound that belongs to the indole family. It has shown potential in scientific research applications, particularly in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde in lab experiments is its potential as a therapeutic agent for various diseases. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its potential side effects.
未来方向
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to optimize its chemical structure to improve its pharmacological properties. Additionally, more studies are needed to evaluate its safety and efficacy in human clinical trials. Finally, this compound may have potential as a lead compound for the development of new therapeutic agents for various diseases.
合成方法
1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde can be synthesized using several methods. One of the methods involves the reaction of 2-chloro-6-fluorobenzyl bromide with 7-ethylindole-3-carbaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-6-fluorobenzylamine with 7-ethylindole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride.
科学研究应用
1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde has shown potential in scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. This compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c1-2-12-5-3-6-14-13(11-22)9-21(18(12)14)10-15-16(19)7-4-8-17(15)20/h3-9,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLVGJKJVRBOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
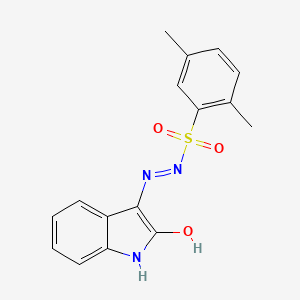
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
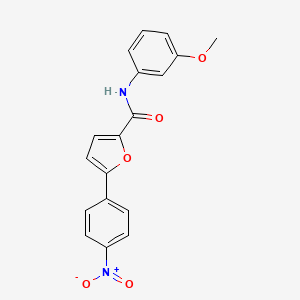
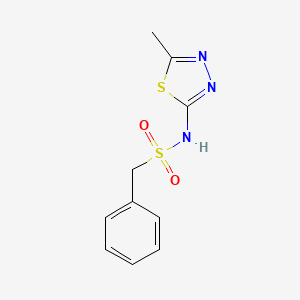
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

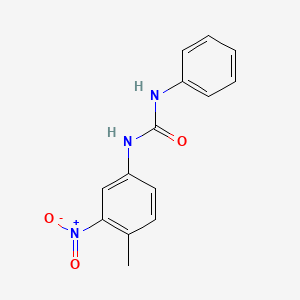
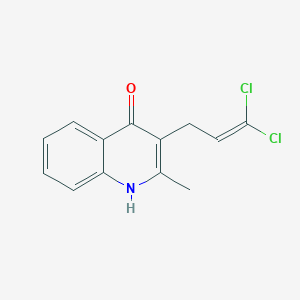
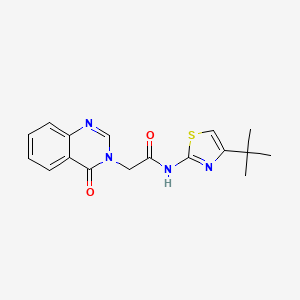

![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)